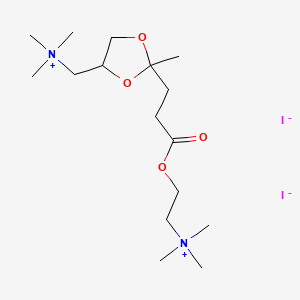
Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide is a complex organic compound with the molecular formula C16-H34-N2-O4.2I and a molecular weight of 572.32 . This compound is characterized by the presence of ammonium groups and a dioxolanyl ring, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide involves multiple steps. The process typically starts with the preparation of the dioxolanyl ring, followed by the introduction of the trimethylammonium groups. The final step involves the iodination to form the diiodide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the compound’s quality for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the ammonium groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted ammonium compounds .
Applications De Recherche Scientifique
Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ammonium groups can form ionic bonds with negatively charged sites on proteins, affecting their function. The dioxolanyl ring may also play a role in stabilizing the compound’s interactions with its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, diiodide
- Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, dichloride
- Ammonium, (2-(3-(2-methyl-4-(trimethylammoniomethyl)-2-dioxolanyl)propionyloxy)ethyl)trimethyl-, dibromide
Uniqueness
The uniqueness of this compound lies in its specific iodide substitution, which can influence its reactivity and interactions compared to its chloride and bromide analogs. The iodide ions may enhance the compound’s solubility and stability in certain solvents, making it more suitable for specific applications .
Propriétés
Numéro CAS |
41040-76-0 |
|---|---|
Formule moléculaire |
C16H34I2N2O4 |
Poids moléculaire |
572.26 g/mol |
Nom IUPAC |
trimethyl-[[2-methyl-2-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-1,3-dioxolan-4-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C16H34N2O4.2HI/c1-16(21-13-14(22-16)12-18(5,6)7)9-8-15(19)20-11-10-17(2,3)4;;/h14H,8-13H2,1-7H3;2*1H/q+2;;/p-2 |
Clé InChI |
LIPTUQROXXJQFU-UHFFFAOYSA-L |
SMILES canonique |
CC1(OCC(O1)C[N+](C)(C)C)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















